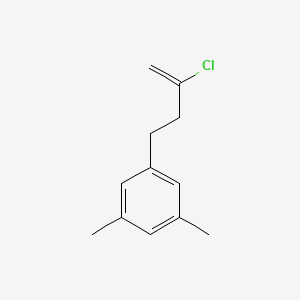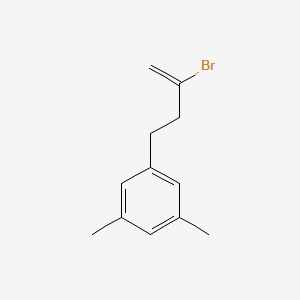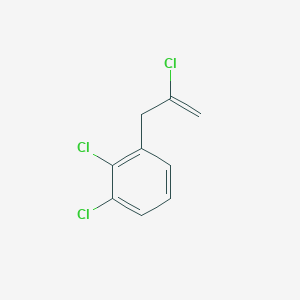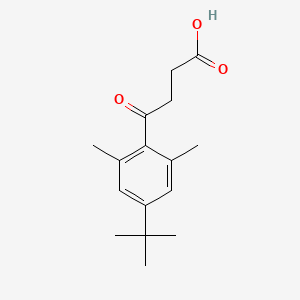
4-(2,6-Difluorophenyl)-2-methyl-1-butene
Descripción general
Descripción
“4-(2,6-Difluorophenyl)-2-methyl-1-butene” is a complex organic compound. It contains a butene group, which is a type of alkene with four carbon atoms, and a 2,6-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the second and sixth carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-(2,6-Difluorophenyl)-2-methyl-1-butene” would likely be determined by techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,6-Difluorophenyl)-2-methyl-1-butene” would likely be determined by techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry .
Aplicaciones Científicas De Investigación
1. Reactivity and Cycloaddition Reactions:
- The reactivity of certain silicon compounds with butenes, including 4-(2,6-Difluorophenyl)-2-methyl-1-butene, has been explored. These reactions result in the formation of cyclobutenes and disilabenzene derivatives. Such reactions are significant in the synthesis of novel organosilicon compounds (Kinjo et al., 2007).
2. Electrochemical Synthesis Applications:
- Electrochemical methods have been employed for synthesizing carboxylic acids from alkenes, including butenes. This process uses CO2 as a C1-synthon and represents a sustainable approach in organic synthesis (Bringmann & Dinjus, 2001).
3. Electrochemical Preparation and Functionalization:
- Studies have been conducted on the electrochemical preparation of functionalized butenes, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. These compounds are significant for further chemical transformations and synthesis (Uneyama et al., 1983).
4. Dissociation Dynamics in Molecules:
- Research has delved into the dissociation dynamics of excited states in butane and butene molecules. Understanding these dynamics is crucial for insights into chemical reactions involving these molecules (Beijersbergen et al., 1992).
5. Catalysis and Hydrogenation Reactions:
- Studies on hydrogenation of alkadienes, including 1,3-butadiene, have been catalyzed by various elements. These reactions produce different butene isomers, which are important in industrial chemical synthesis (Grant et al., 1978).
6. Co-reaction in Catalysis:
- Research into the co-reaction of methanol with butene over catalysts like high-silica H-ZSM-5 has been conducted. This is relevant for understanding and improving catalytic processes in organic chemistry (Xue et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-difluoro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLJOXGGKLWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250731 | |
| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Difluorophenyl)-2-methyl-1-butene | |
CAS RN |
951892-51-6 | |
| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















